(2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A is substituted with a bromine atom at the meta position (3-bromo), while ring B features a methoxy group at the para position (4-methoxy). This structure places it within the broader class of non-piperazine-substituted chalcones, which are studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Chalcones are synthetically versatile and serve as precursors for heterocyclic compounds. The presence of bromine (electron-withdrawing) and methoxy (electron-donating) groups in this compound creates a distinct electronic profile, influencing its reactivity, intermolecular interactions, and biological potency .
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWWQJNMOSIIDP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromoacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green solvents and catalysts, such as ionic liquids or polyethylene glycol, can enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents under mild heating.
Major Products Formed:
- Epoxides, hydroxylated derivatives, saturated ketones, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Chalcones, including (2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, have been studied for their anticancer properties. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways related to cancer progression. For instance, studies have shown that certain chalcone derivatives can inhibit the growth of breast cancer cells by triggering cell cycle arrest and apoptosis .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce inflammation markers in various models, suggesting its use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Organic Electronics
Due to its unique electronic properties, this chalcone derivative is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to act as a charge transport material can enhance the performance of these devices .
Fluorescent Dyes
The structural characteristics of this compound make it suitable for use as a fluorescent dye in biological imaging and sensing applications. Its fluorescence properties can be utilized for tracking cellular processes or detecting specific biomolecules .
Synthesis and Case Studies
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-bromobenzaldehyde and 4-methoxyacetophenone under basic conditions. This method provides a straightforward approach to obtaining high yields of the desired compound.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of several chalcone derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The study concluded that modifications to the chalcone structure could enhance its potency against cancer cells .
Mechanism of Action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets, including enzymes and receptors. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromine and methoxy substituents on the phenyl rings can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups in Selected Chalcones
Key Observations:
- Substituent Position: The meta-bromine on ring A in the target compound contrasts with para-bromine in 2j and 4-bromo derivatives (e.g., ).
- Electron Effects : Methoxy (OCH₃) on ring B donates electrons via resonance, while bromine withdraws electrons inductively. This combination creates a polarized α,β-unsaturated system, enhancing electrophilicity and interaction with nucleophilic residues in enzymes .
Table 2: Inhibitory Activity (IC₅₀) and Anticancer Profiles
Key Observations:
- Electronegativity and Potency : Compounds with electronegative substituents (e.g., F, Cl, Br) at para positions on both rings (e.g., 2j) show lower IC₅₀ values (higher potency) than those with methoxy groups. For example, replacing Br in 2j with Cl (2h) increases IC₅₀ from 4.70 μM to 13.82 μM .
- Anticancer Activity : The target compound lacks the indole moiety present in 3b, which is critical for strong hydrogen bonding with biological targets like ACE2 . This suggests the target may have weaker anticancer activity compared to 3b.
Physicochemical and Optical Properties
Table 3: Nonlinear Optical (NLO) Properties
| Compound Name | c(3) Value (×10⁻²² m² V⁻²) | Comparison |
|---|---|---|
| (2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)-... | 369.294 | 1.33× higher than target |
| Target Compound | ~277.6 (estimated) | Lower due to Br/OCH₃ balance |
Key Observations:
- The bromine and methoxy groups in the target compound likely reduce hyperpolarizability compared to nitro-containing chalcones (e.g., 3-methylphenyl-4-nitrophenyl derivative), as nitro groups are stronger electron-withdrawing agents .
Biological Activity
(2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article aims to explore the biological activity of this specific chalcone, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H13BrO2
- CAS Number : 63104-99-4
- Molecular Weight : 317.18 g/mol
Chalcones exert their biological effects through various mechanisms, including:
- Inhibition of Enzymes : Many chalcones inhibit key enzymes involved in disease processes. For instance, they can inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Antioxidant Activity : Chalcones possess antioxidant properties that help mitigate oxidative stress in cells.
- Antimicrobial Effects : They demonstrate activity against a range of microorganisms by disrupting cellular processes.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. The compound has shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.94 μg/mL |
| Bacillus subtilis | 0.39 μg/mL |
| Pseudomonas aeruginosa | 0.94 μg/mL |
The presence of the bromine atom in the structure enhances its antibacterial properties by increasing lipophilicity and improving membrane penetration .
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through:
- Modulation of signaling pathways (e.g., NF-kB and MAPK pathways).
- Induction of cell cycle arrest at the G2/M phase.
A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 25 μM depending on the cell type .
Study 1: Antimicrobial Efficacy
In a comparative study assessing various chalcone derivatives, this compound was found to have superior antibacterial activity compared to other derivatives lacking halogen substitutions. The study concluded that halogenated chalcones could serve as lead compounds for developing new antibiotics .
Study 2: Anticancer Properties
A recent investigation into the anticancer effects of this chalcone revealed that it significantly inhibited the proliferation of breast cancer cells in vitro. The compound triggered apoptosis through caspase activation and increased reactive oxygen species (ROS) generation .
Q & A
Q. What are the standard synthetic routes for (2E)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation. A general procedure involves reacting substituted acetophenones (e.g., 4-methoxyacetophenone) with aromatic aldehydes (e.g., 3-bromobenzaldehyde) in a basic medium (e.g., KOH/ethanol) at 0–50°C for 2–3 hours . Optimization includes monitoring reaction progress via TLC, adjusting molar ratios (e.g., 1:1 ketone:aldehyde), and controlling temperature to minimize side reactions like keto-enol tautomerization. Post-synthesis purification via recrystallization (ethanol/water) ensures high yields (>70%) .
Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative?
Key techniques include:
- IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C (enone) stretch at ~1600 cm⁻¹ .
- 1H NMR : Identifies methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.8–8.0 ppm), and trans-olefinic protons (J = 15–16 Hz, δ ~7.5–8.0 ppm) .
- HR-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 331.0 for C₁₆H₁₃BrO₂) .
Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?
The E -configuration is confirmed via X-ray crystallography, which reveals a dihedral angle of ~180° between the aromatic rings and a trans arrangement of the enone system . Additionally, UV-Vis spectroscopy shows λmax at ~350–370 nm, consistent with extended conjugation in the E -isomer .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Non-merohedral twinning (observed in similar chalcones) complicates structure determination. Strategies include:
Q. How do DFT calculations align with experimental data for this compound?
DFT studies (B3LYP/6-311++G(d,p)) reveal:
| Parameter | Experimental | Theoretical |
|---|---|---|
| C=O bond length (Å) | 1.23 | 1.25 |
| C=C bond length (Å) | 1.45 | 1.47 |
| HOMO-LUMO gap (eV) | 4.2 | 4.0 |
| Discrepancies (<5%) arise from solvent effects and crystal packing unaccounted for in gas-phase DFT. |
Q. What mechanistic insights explain its antimicrobial activity?
The compound inhibits microbial growth via:
- Membrane disruption : Hydrophobic aryl groups penetrate lipid bilayers .
- Enzyme inhibition : The enone system acts as a Michael acceptor, covalently binding to cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase) .
- Synergy studies : MIC values (e.g., 12.5 µg/mL against S. aureus) correlate with electron-withdrawing substituents (Br, OMe) enhancing electrophilicity .
Q. How do substituent variations (e.g., Br vs. Cl) impact electronic properties?
Bromine’s higher electronegativity increases the compound’s electrophilicity compared to chloro analogs:
| Substituent | Global Electrophilicity (ω) | Chemical Hardness (η) |
|---|---|---|
| Br | 3.8 eV | 2.1 eV |
| Cl | 3.5 eV | 2.3 eV |
| This enhances reactivity in nucleophilic environments, impacting biological activity and synthetic applications. |
Data Contradiction Analysis
Q. How to resolve discrepancies between XRD and DFT-predicted bond angles?
Discrepancies (e.g., C-C-C angles varying by 2–3°) arise from:
Q. Why do antimicrobial results vary across studies with structurally similar chalcones?
Variations stem from:
- Assay conditions : Differences in bacterial strain (e.g., Gram+ vs. Gram−), inoculum size, or solvent (DMSO vs. ethanol) .
- Substituent positioning : Meta-bromo substitution (as in this compound) enhances activity vs. para-substituted analogs due to steric and electronic effects .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
